2,5-Furandicarboxylic acid, tetrahydro-, dimethyl ester

Übersicht

Beschreibung

2,5-Furandicarboxylic acid, dimethyl ester is an organic compound with the molecular formula C8H8O5 . It is a furanic molecule that can be converted to a wide range of highly valuable C6-bifunctionalized furanic products .

Synthesis Analysis

The synthesis of 2,5-Furandicarboxylic acid, dimethyl ester can be achieved through various methods. One such method involves a one-pot synthesis from galactaric (mucic) acid via dimethyl carbonate (DMC) chemistry . Another approach involves the oxidation reactions of various 2,5-disubstituted furans utilizing a variety of inorganic oxidants .Molecular Structure Analysis

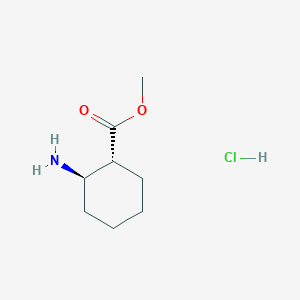

The molecular structure of 2,5-Furandicarboxylic acid, dimethyl ester consists of a furan ring with two carboxylic acid groups attached . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving 2,5-Furandicarboxylic acid, dimethyl ester are diverse. For instance, it can be used as a precursor for monomer and polymer synthesis . Additionally, it can be converted into FDCA through oxidation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5-Furandicarboxylic acid, dimethyl ester include a molecular weight of 184.1461 . More detailed properties are not available in the retrieved sources.Wissenschaftliche Forschungsanwendungen

Synthesis of Biobased Polymers

2,5-Furandicarboxylic acid is crucial for the production of biobased polymers and materials. A study details the synthesis of furan oligoesters via polytransesterification of dimethyl furan-2,5-dicarboxylate and aliphatic diols, using immobilized lipase. These biobased oligoesters are potential macromonomers for green processes (Cruz-Izquierdo et al., 2015).

Properties of Poly(ester amide)s

Research on novel poly(ester amide)s containing 2,5-furandicarboxylic acid (2,5-FDCA) demonstrates the influence of the 2,5-FDCA moiety on hydrogen bonding in these polymers. These poly(ester amide)s exhibit unique properties compared to their analogues (Wilsens et al., 2014).

Polyester Synthesis and Properties

A study focusing on different isomers of furandicarboxylic acid in polyester synthesis shows the effects of isomeric substitution on the properties of the resulting polyesters. These findings are significant for the development of new biobased materials (Thiyagarajan et al., 2014).

Zukünftige Richtungen

The future directions for 2,5-Furandicarboxylic acid, dimethyl ester are promising. It has received increasing attention as a significant platform chemical that can potentially replace petroleum-derived terephthalate acid (TPA) and produce green polymers such as polyethylene-2,5-furandicarboxylate (PEF) . Furthermore, companies like Synvina and DuPont are investing in the production of FDCA and its derivatives, indicating a growing market interest .

Eigenschaften

IUPAC Name |

dimethyl oxolane-2,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O5/c1-11-7(9)5-3-4-6(13-5)8(10)12-2/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPLJNEHCXHAFLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(O1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Furandicarboxylic acid, tetrahydro-, dimethyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-Dihydro-1h-spiro[naphthalene-2,4'-piperidine]](/img/structure/B3203912.png)

![Diethyl 2-[1-(4-Bromophenyl)-2-methyl-2-propyl]malonate](/img/structure/B3203951.png)

![N-{1-azabicyclo[3.2.1]octan-4-ylidene}hydroxylamine](/img/structure/B3203990.png)